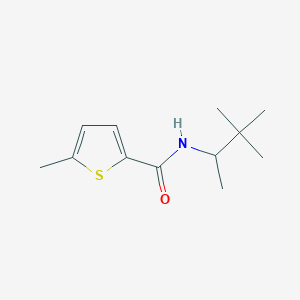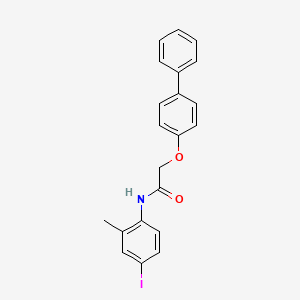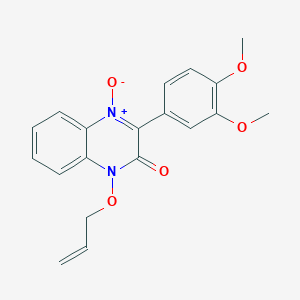
5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide, also known as MTPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide works by binding to specific receptors in the body, including the sigma-1 receptor and the NMDA receptor. By modulating the activity of these receptors, this compound can help to protect neurons from damage and improve their overall function. It has also been shown to have anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been found to reduce inflammation and oxidative stress in the brain, which can contribute to the development of these diseases. In addition, this compound has been shown to have analgesic properties, making it a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or receptors. In addition, the synthesis of this compound can be time-consuming and expensive, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Additionally, this compound has been shown to have potential as a treatment for chronic pain, and more research is needed to explore this application further. Finally, the mechanism of action of this compound is not yet fully understood, and further studies are needed to elucidate its effects on specific receptors and pathways in the body.
Applications De Recherche Scientifique
5-methyl-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body, making it a promising target for drug development.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-8-6-7-10(15-8)11(14)13-9(2)12(3,4)5/h6-7,9H,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIUCWRIXPHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)
![ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4685811.png)

![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)
![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
